molecular formula C11H11N3O B2978979 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 135436-92-9

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B2978979
CAS No.: 135436-92-9
M. Wt: 201.229
InChI Key: VWZAQYCQCYQYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS 135436-92-9) is a high-value chemical building block with significant promise in medicinal chemistry and drug discovery. This compound features a 1,2,4-oxadiazole heterocycle, a well-established bioisostere for ester and amide functional groups, which enhances metabolic stability and improves pharmacokinetic properties in lead molecules . The primary research value of this aniline derivative lies in its potential biological activities. Compounds containing the 1,2,4-oxadiazole motif have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities . Specifically, 1,2,4-oxadiazole derivatives have been investigated as antibacterial agents that can inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, or target penicillin-binding proteins to disrupt cell-wall biosynthesis in pathogens such as Staphylococcus aureus . The mechanism of action often involves the compound's ability to act as a hydrogen bond acceptor, facilitating specific interactions with biological targets . The intramolecular hydrogen bonding within its structure, as identified in related compounds, may further influence its reactivity and binding affinity . This product is offered For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-9-4-2-1-3-8(9)11-13-10(14-15-11)7-5-6-7/h1-4,7H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZAQYCQCYQYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the aforementioned synthetic route. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline with key analogs based on substituent variations, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazole Derivatives

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Cyclopropyl (3), aniline (5) 201.22 High ring strain; potential metabolic stability
4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline Phenoxyphenyl (3), aniline (5) 316.34 Antimicrobial activity; synthesized via HOBt/EDC·HCl coupling
2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline Thiophenyl (3), aniline (5) 259.31 Industrial applications (e.g., agrochemicals); CAS: 1018131-83-3
4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)aniline tert-Butyl (3), aniline (5) 219.27 Precursor to antitumor agents (IC₅₀ ~9.4 µM)
2-(3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl)aniline Phenoxymethyl (3), aniline (5) 267.29 Structural isomerism; no direct activity reported

Key Comparative Insights

Substituent Effects on Bioactivity The tert-butyl analog (Table 1, Row 4) demonstrated notable antitumor activity, suggesting bulky substituents at position 3 may enhance target binding .

Thiophene-containing analogs (Row 3) are commercially available, indicating scalable synthetic routes .

Physicochemical Properties

  • Lipophilicity : Cyclopropyl and tert-butyl groups increase logP values compared to polar substituents (e.g., thiophene), influencing membrane permeability .
  • Stability : The cyclopropane ring’s strain may enhance reactivity in further functionalization reactions .

Research Findings and Limitations

  • Antitumor Potential: While the target compound lacks direct activity data, its tert-butyl analog (Table 1, Row 4) showed potent cytotoxicity, suggesting structural optimization opportunities .
  • Antimicrobial Activity: Phenoxyphenyl analogs (Row 2) exhibited activity against enteric pathogens, highlighting the role of aromatic substituents in targeting bacterial membranes .
  • Data Gaps : Solubility, stability, and in vivo pharmacokinetics of the cyclopropyl-aniline derivative remain uncharacterized in the provided evidence.

Biological Activity

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is a compound that falls within the category of oxadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropyl group attached to an oxadiazole ring and an aniline moiety. This unique combination is believed to contribute to its biological activity. The oxadiazole ring is known for its bioisosteric properties, enabling it to mimic other functional groups in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against leukemia and breast cancer cell lines (CEM-13 and MCF-7) with IC50 values in the micromolar range .
  • Antimicrobial Properties : Preliminary data suggest potential antibacterial and antifungal activities. The presence of the oxadiazole moiety has been linked to enhanced interactions with bacterial membranes .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells through caspase activation and mitochondrial dysfunction .
  • Enzyme Inhibition : Some oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation and survival. For example, they may act as inhibitors of histone deacetylases (HDACs), which play a role in gene expression regulation related to cancer progression .

Case Studies

Several studies have explored the biological activity of oxadiazole derivatives:

  • Cytotoxicity Assays : In vitro studies demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, with some achieving IC50 values lower than established chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : A series of oxadiazole derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC ValuesReference
AnticancerMCF-7~0.65 µM
AnticancerCEM-13Sub-micromolar
AntimicrobialE. coli0.0195 mg/mL
AntimicrobialC. albicans0.0048 mg/mL

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (amine group) and electrophilic (oxadiazole ring) sites.
  • Molecular docking : Predict binding interactions with biological targets (e.g., enzymes) to guide functionalization.
  • Solvent effect modeling : COSMO-RS to simulate reaction outcomes in different solvents .

How does the presence of the cyclopropyl group influence the compound’s stability under acidic or basic conditions?

Advanced Research Question
The cyclopropyl ring’s strain makes it susceptible to ring-opening under strong acids (e.g., H2_2SO4_4) or bases (e.g., NaOH). Stability studies should include:

  • pH-dependent degradation assays : Monitor via HPLC at varying pH (1–14).
  • Kinetic studies : Arrhenius plots to predict shelf-life under storage conditions.
    Mitigation strategies include derivatization (e.g., prodrug formulations) to protect the cyclopropyl moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.